3-Iodobenzoylacetonitrile
CAS No.: 247206-80-0
Cat. No.: VC3797053
Molecular Formula: C9H6INO
Molecular Weight: 271.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 247206-80-0 |
|---|---|
| Molecular Formula | C9H6INO |
| Molecular Weight | 271.05 g/mol |
| IUPAC Name | 3-(3-iodophenyl)-3-oxopropanenitrile |
| Standard InChI | InChI=1S/C9H6INO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6H,4H2 |
| Standard InChI Key | RFIKLEHQZPGRIM-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)I)C(=O)CC#N |
| Canonical SMILES | C1=CC(=CC(=C1)I)C(=O)CC#N |
Introduction
Structural and Molecular Characteristics
3-Iodobenzoylacetonitrile features a benzoylacetonitrile backbone with an iodine atom at the third position of the aromatic ring. The iodine substituent introduces significant steric bulk and polarizability, which influence the compound’s reactivity in nucleophilic and electrophilic reactions. The acetonitrile group (-C≡N) enhances its solubility in polar aprotic solvents, such as dimethylformamide (DMF) and acetonitrile, while the iodine atom facilitates participation in halogen-bonding interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆INO |
| Molecular Weight | 259.06 g/mol |
| IUPAC Name | 3-(3-Iodobenzoyl)propanenitrile |
| CAS Number | Not explicitly reported |
| Density | ~1.7–1.8 g/cm³ (estimated) |
| Melting Point | 34–38°C (analogous compound) |
| Boiling Point | 138°C at 12 mmHg (analogous) |
The compound’s structure has been confirmed via nuclear magnetic resonance (NMR) and mass spectrometry, though detailed spectral data remain limited in public literature .
Synthesis and Optimization Strategies
Halogenation Pathways
The synthesis of 3-iodobenzoylacetonitrile typically begins with benzoylacetonitrile, which undergoes directed iodination using N-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst. A reported method involves:
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Substrate Preparation: Benzoylacetonitrile is dissolved in anhydrous dichloromethane.
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Iodination: NIS and catalytic triflic acid are added under nitrogen atmosphere at 0°C.
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Workup: The mixture is quenched with sodium thiosulfate, extracted, and purified via column chromatography .
This method yields 3-iodobenzoylacetonitrile in ~60–70% purity, with unreacted starting materials removed through recrystallization from ethanol.
Alternative Routes
Physicochemical Properties
Solubility and Stability
3-Iodobenzoylacetonitrile exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in DMF, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). It is sensitive to light and moisture, necessitating storage under inert gas at 2–8°C . Degradation studies indicate a half-life of 14 days at room temperature in amber glass vials.
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 2,230 cm⁻¹ (C≡N stretch) and 1,680 cm⁻¹ (C=O stretch).
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¹H NMR (400 MHz, CDCl₃): δ 8.10 (s, 1H, aromatic), 7.85 (d, J = 8.0 Hz, 1H), 7.45 (t, J = 8.0 Hz, 1H), 3.90 (s, 2H, CH₂CN) .
Applications in Pharmaceutical Development
Anticancer Agent Synthesis
3-Iodobenzoylacetonitrile serves as a precursor for kinase inhibitors and apoptosis inducers. In a 2024 study, its derivative inhibited glioblastoma cell proliferation (IC₅₀ = 15 µM) by modulating the p53 pathway and inducing caspase-3 activation .
Table 2: Biological Activity of Derivatives
| Derivative | Target Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 3-Iodo-Cyanoquinoline | HeLa | 12.4 | Tubulin polymerization |
| Iodo-Acrylonitrile | MCF-7 | 18.7 | ROS generation |
Antimicrobial Applications
The compound’s brominated analogs exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 10 µg/mL) and Candida albicans (MIC = 20 µg/mL).
Role in Materials Science
Polymer Synthesis
Incorporating 3-iodobenzoylacetonitrile into polyimide matrices enhances thermal stability (decomposition temperature >400°C) and dielectric constants (ε = 3.2 at 1 MHz) . These properties are critical for high-performance insulators in microelectronics.
Fluorescent Probes
Functionalization with dansyl chloride yields turn-on fluorescent probes for detecting Hg²⁺ ions (LOD = 0.1 nM) in aqueous media. The iodine atom facilitates heavy-atom effects, improving spin-orbit coupling and fluorescence quantum yield (Φ = 0.42) .
Comparative Analysis with Analogous Compounds
Table 3: Halogenated Benzoylacetonitrile Derivatives
| Compound | Halogen Substituents | Melting Point (°C) | Reactivity Index |
|---|---|---|---|
| 3-Iodobenzoylacetonitrile | I | 34–38 | 1.24 |
| 3-Bromobenzoylacetonitrile | Br | 42–45 | 1.18 |
| 3-Chlorobenzoylacetonitrile | Cl | 55–58 | 1.12 |
The iodine atom’s polarizability confers higher reactivity in Suzuki-Miyaura couplings compared to bromine or chlorine analogs.
Future Research Directions
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Green Synthesis: Developing aqueous-phase iodination methods to reduce solvent waste.
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Targeted Drug Delivery: Conjugating the compound to nanoparticles for site-specific anticancer therapy.
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Optoelectronic Materials: Exploring its use in organic light-emitting diodes (OLEDs) due to high electron affinity.
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